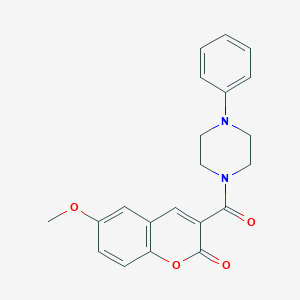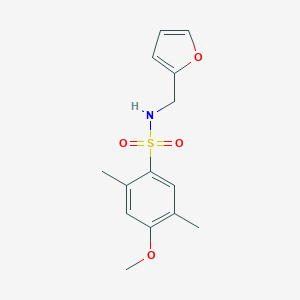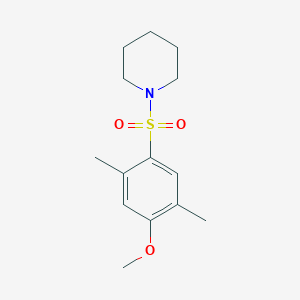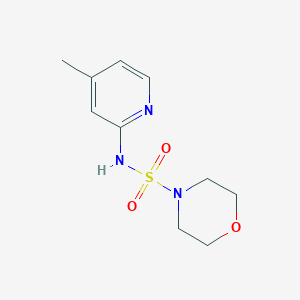![molecular formula C18H18N4O2S B279171 N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide, commonly known as NITC, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer, making it a promising candidate for cancer treatment.
Mechanism of Action
NITC inhibits CA IX by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. NITC has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
The inhibition of CA IX by NITC can lead to a decrease in tumor growth and metastasis. It can also lead to a decrease in the pH of the tumor microenvironment, which can inhibit the growth of cancer cells. NITC has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of NITC is its specificity for CA IX, making it a potent inhibitor of the enzyme. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of NITC is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in cancer treatment.
Future Directions
There are several future directions for the use of NITC in cancer treatment. One potential application is the use of NITC in combination with other chemotherapy drugs to enhance their efficacy. Another potential application is the use of NITC in combination with immunotherapy to enhance the immune response to cancer cells. Further research is needed to optimize the synthesis and administration of NITC for use in cancer treatment.
Synthesis Methods
NITC can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-aminophenylthiophene-2-carboxamide with 1-(3-aminopropyl)imidazole to form N-(2-amino-phenyl)-2-thiophenecarboxamide-1-(3-imidazol-1-ylpropyl) carbamate. This intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine to form N-(2-chloro-6-trichloromethyl)-phenyl)-2-thiophenecarboxamide-1-(3-imidazol-1-ylpropyl) carbamate. Finally, the compound is treated with sodium hydroxide to remove the protecting groups, resulting in the formation of NITC.
Scientific Research Applications
NITC has been extensively studied for its potential use in cancer treatment. CA IX is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of CA IX can lead to a decrease in tumor growth and metastasis. NITC has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs in breast cancer cells.
properties
Molecular Formula |
C18H18N4O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c23-17(20-8-4-10-22-11-9-19-13-22)14-5-1-2-6-15(14)21-18(24)16-7-3-12-25-16/h1-3,5-7,9,11-13H,4,8,10H2,(H,20,23)(H,21,24) |
InChI Key |
ULBHWRAIBIBJES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)










![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)
![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)